1,2,3,5-Dithiadiazolyl radical, 4-chloro-

Description

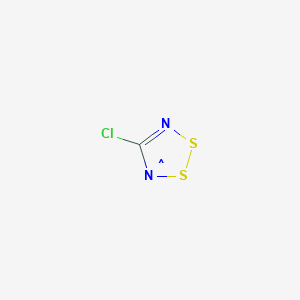

The 4-chloro-1,2,3,5-dithiadiazolyl radical (ClCNSSN•) is a stable organic radical characterized by a planar heterocyclic ring containing sulfur and nitrogen atoms. Its structure features delocalized π-electrons across the N–C–N fragment, with intermediate C–N (1.32–1.35 Å) and S–N (1.62–1.65 Å) bond lengths indicative of radical stabilization . Synthesized via reduction of dithiadiazolium chloride precursors (e.g., using Zn(Cu) couples), this radical exhibits polymorphism, with four known crystalline phases (α, β, γ, and a triclinic phase) . The triclinic polymorph (space group P-1) forms twisted cofacial dimers stabilized by three-center S···N chalcogen bonds, though only 75% of the expected intermolecular contacts are observed .

Magnetic studies reveal bistability in ClCNSSN•, with a thermally induced structural phase transition at ~274 K causing hysteretic switching between paramagnetic and magnetically disordered states . This behavior is linked to its dimeric stacking motifs, which enable spin exchange interactions.

Properties

InChI |

InChI=1S/CClN2S2/c2-1-3-5-6-4-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXVJSCSDJBUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSS[N]1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152119 | |

| Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118436-67-2 | |

| Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118436672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Dithiadiazolium Chloride Precursors

Starting Materials:

Oxamidrazone derivatives or nitrile compounds substituted with chloro groups are used as the nitrogen-containing precursors.Reaction Conditions:

The precursor is reacted with sulfur dichloride (SCl2) in acetonitrile or diethyl ether at room temperature or slightly elevated temperatures. The molar ratio of SCl2 is typically in slight excess (2.1–2.2 equivalents) to ensure complete conversion.Reaction Time:

The mixture is stirred for extended periods (e.g., 18 hours) to allow full conversion to the dithiadiazolium salt.Isolation:

The resulting dithiadiazolium chloride salt precipitates as an orange solid, which is filtered, washed with ether, and dried under vacuum.

Reduction to the Radical

Reducing Agents:

Commonly used reducing agents include zinc-copper couple (Zn(Cu)) and triphenylantimony (Ph3Sb).Solvents:

Tetrahydrofuran (THF) or refluxing acetonitrile are typical solvents for the reduction step.Procedure:

The dithiadiazolium chloride salt is combined with the reducing agent under an inert atmosphere (nitrogen or argon). The reaction mixture is heated gently (e.g., 70 °C for Ph3Sb) until a homogeneous solution or deep-colored oil forms, indicating radical formation.Isolation of Radical:

The radical is isolated by vacuum sublimation at moderate temperatures (50–75 °C) onto a cold finger maintained between −2 and +12 °C. This yields crystalline radical samples suitable for further characterization.

Representative Experimental Data and Yields

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of dithiadiazolium salt | SCl2 (2.1 eq), acetonitrile, rt, 18 h | 16–75 | Yield varies with precursor and conditions |

| Reduction to radical with Zn(Cu) | THF, room temperature | ~91 | High yield reported for some derivatives |

| Reduction to radical with Ph3Sb | Acetonitrile, reflux (70 °C) | 31–62 | Sublimation used for purification |

| Crystallization of radical | Vacuum sublimation, 50–75 °C | 52–70 | Produces crystalline polymorphs |

Data compiled from multiple studies on related dithiadiazolyl radicals and 4-chloro derivatives.

Specific Research Findings on 4-Chloro-1,2,3,5-Dithiadiazolyl Radical

The radical can be prepared by reduction of the corresponding dithiadiazolium chloride salt formed from chloro-substituted precursors and SCl2.

Zn(Cu) couple reduction in THF yields the radical with high efficiency (up to 91% yield).

Triphenylantimony reduction in refluxing acetonitrile produces the radical as a deep purple oil, which upon sublimation yields crystalline forms with yields ranging from 31% to 62% depending on the exact conditions and substituents.

The isolated radicals exhibit polymorphism, with different crystalline phases (α, β, γ, triclinic) showing distinct stacking and intermolecular interactions that influence magnetic properties.

Sublimation under vacuum at controlled temperatures (50–75 °C) is a preferred purification method, allowing growth of crystals suitable for X-ray crystallography and magnetic studies.

Summary of Preparation Protocol

| Step | Reagents/Materials | Conditions | Outcome |

|---|---|---|---|

| 1 | Chloro-substituted nitrile or oxamidrazone | React with SCl2 (2.1 eq) in acetonitrile, rt, 18 h | Dithiadiazolium chloride salt |

| 2 | Dithiadiazolium chloride salt + Zn(Cu) or Ph3Sb | Reduction in THF or refluxing acetonitrile under N2 | 4-Chloro-1,2,3,5-dithiadiazolyl radical |

| 3 | Radical crude product | Vacuum sublimation at 50–75 °C | Pure crystalline radical |

Concluding Remarks

The preparation of the 4-chloro-1,2,3,5-dithiadiazolyl radical is well-established through the formation of dithiadiazolium salts followed by reduction with Zn(Cu) or triphenylantimony. The choice of solvent, reducing agent, and purification method critically affects the yield and purity of the radical. Sublimation under vacuum is a key step for obtaining crystalline samples suitable for detailed structural and magnetic characterization. These preparation methods have been validated by multiple independent studies employing rigorous synthetic and analytical protocols.

This comprehensive synthesis approach enables further exploration of the compound’s unique electronic and magnetic properties, facilitating its application in advanced materials research.

Chemical Reactions Analysis

The 1,2,3,5-dithiadiazolyl radical, 4-chloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions typically yield thiol or thioether derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Electronic and Magnetic Materials

Conductive Polymers and Organic Magnets

1,2,3,5-Dithiadiazolyl radicals are increasingly recognized as building blocks for neutral radical conductors and high-temperature organic magnets. Their ability to form stable dimers and unique packing motifs in the solid state enhances their conductivity and magnetic properties. Research has shown that the polymorphism of these radicals significantly affects their electronic characteristics, making them suitable for applications in organic electronics .

- Case Study: Polymorphism Impact on Conductivity

- A study reported the synthesis of multiple polymorphic forms of 4-chloro-1,2,3,5-dithiadiazolyl radical. The conductivity varied with the phase due to differences in molecular packing and intermolecular interactions. The most conductive phase exhibited a unique dimerization pattern that minimized electron localization .

Photonic Applications

Photoluminescence Properties

Compounds containing the dithiadiazolyl moiety have demonstrated promising photoluminescent properties , making them candidates for use in photonic devices. The incorporation of these radicals into poly-aromatic hydrocarbons has led to enhanced luminescence characteristics.

- Data Table: Photoluminescence Characteristics

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| 4-Chloro-1,2,3,5-Dithiadiazolyl | 540 | 25 |

| 4-Bromo-1,2,3,5-Dithiadiazolyl | 580 | 30 |

Coordination Chemistry

Ligand Behavior

The ability of 1,2,3,5-dithiadiazolyl radicals to act as ligands has been explored in coordination chemistry. These radicals can stabilize low oxidation state metals through oxidative addition reactions.

- Case Study: Metal Complex Formation

Structural Investigations

X-ray Crystallography Studies

The structural characteristics of 4-chloro-1,2,3,5-dithiadiazolyl radicals have been extensively studied using X-ray crystallography. These investigations reveal insights into dimerization patterns and intermolecular interactions that influence their physical properties.

- Data Table: Structural Parameters from X-ray Studies

| Parameter | Value |

|---|---|

| Dimerization Angle (degrees) | 51.77 |

| S···S Contact Distance (Å) | 3.139 |

Mechanism of Action

The mechanism by which the 1,2,3,5-dithiadiazolyl radical, 4-chloro- exerts its effects is primarily through its radical nature. The unpaired electron in the molecule allows it to participate in various radical-mediated reactions, making it a valuable tool in studying these processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural Comparisons

Perfluorophenyl Derivatives

- NC–(CF₂)₄–CNSSN• : This fluorinated derivative dimerizes in a trans-cofacial configuration, stabilized by S···N chalcogen bonds. Unlike ClCNSSN•, it exhibits a triplet excited state at low temperatures, with a singlet-triplet gap (2J = −1730 cm⁻¹) and zero-field splitting parameters (|D| = 0.0278 cm⁻¹, |E| = 0.0047 cm⁻¹) .

- Perfluorophenyl-Substituted Radicals: Derivatives like 4-(4′-cyano-2′,3′,4′,5′-tetrafluorophenyl)-CNSSN• display larger twist angles (42.9°–56.7°) between the dithiadiazolyl ring and aryl substituents compared to non-fluorinated analogs (nearly coplanar) .

Chlorophenyl Derivatives

- 3-Chloro-4-Methylphenyl-CNSSN• : Forms π-stacked dimers with centroid-to-centroid distances of 3.634 Å and cis-antarafacial S···S contacts (3.012–3.158 Å). The S–S bond length (2.05 Å) is longer than in ClCNSSN• but consistent with delocalization .

Diselenadiazolyl Analogs

- Diselenadiazolyl radicals (DSeDA) exhibit stronger dimerization energies than sulfur analogs due to enhanced pancake bonding, attributed to greater orbital overlap in Se-containing systems .

Magnetic and Electronic Properties

ClCNSSN• differs from fluorinated derivatives in lacking metallic conductivity, as its chalcogen-bonded dimers suppress charge mobility. In contrast, π-stacked derivatives like p-NCC₆F₄CNSSN• achieve higher conductivity upon oxidation .

Co-Crystallization and Supramolecular Chemistry

- ClCNSSN• with Triphenylstibine : Forms a 1:1 co-crystal ([ClCNSSN]₂·Ph₃Sb) via S···Sb interactions, a rare example of dithiadiazolyl dimers co-crystallizing with aromatic compounds .

- Metal Coordination : ClCNSSN• coordinates to paramagnetic metals (e.g., Mn(II), Ni(II)), enabling magnetically ordered materials. For example, Mn(hfac)₂(ClCNSSN•) exhibits antiferromagnetic interactions (θ = −12.5 K) .

Other radicals, such as 4-iodophenyl-CNSSN•, prefer trans-cofacial dimerization without co-crystallization, highlighting the unique role of the chloro substituent in directing supramolecular assembly .

Stability and Reactivity

Biological Activity

The compound 1,2,3,5-dithiadiazolyl radical, 4-chloro- (ClCNSSN) is a member of the dithiadiazolyl radical family. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The biological activity of 1,2,3,5-dithiadiazolyl radical is primarily attributed to the presence of the dithiazole ring. This structure is known to act as an inhibitor of various enzymes that are structurally related to serine proteases. The radical nature of the compound allows it to engage in redox reactions, which can modulate biological pathways by influencing enzyme activity and cellular signaling processes .

Enzyme Inhibition

Research indicates that 4-chloro-1,2,3,5-dithiadiazolyl radicals can inhibit enzymes involved in critical biological functions. For instance, studies have shown that these compounds can effectively inhibit serine proteases by binding to their active sites. The inhibition mechanism often involves the formation of a stable complex between the enzyme and the radical species .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the 4-chloro-1,2,3,5-dithiadiazolyl radical. Preliminary studies suggest that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Synthetic Pathways

The synthesis of 1,2,3,5-dithiadiazolyl radicals typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the treatment of dithiazolium salts with reducing agents to generate the corresponding radicals. For example:

This method allows for the introduction of various substituents on the dithiazole ring, which can modify its biological activity .

Characterization Techniques

Characterization of 1,2,3,5-dithiadiazolyl radical is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure and dynamics.

- Electrochemical Analysis : Used to study redox properties and stability.

- X-ray Crystallography : Allows for detailed structural analysis at the atomic level.

Data Table: Synthesis Conditions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Reduction of Dithiazolium | NaBH4 in ethanol | 85 |

| Formation from Dithiazole | S2Cl2 at room temperature | 75 |

| Crystallization | Slow cooling from hot solution | 70 |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases by 4-chloro-1,2,3,5-dithiadiazolyl radicals demonstrated a significant decrease in enzymatic activity with increasing concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent inhibitory effects.

Case Study 2: Antimicrobial Activity

In another investigation assessing antimicrobial properties against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-1,2,3,5-dithiadiazolyl radicals, and how can their purity be validated?

- Methodology : A common approach involves reducing dithiadiazolium salts (e.g., [NC–(CF2)4–CNSNS]SbF6) with agents like ferrocene or Zn(Cu) couples in THF, followed by vacuum sublimation to isolate crystalline radicals . For validation, combine elemental analysis with spectroscopic techniques (EPR for radical confirmation) and X-ray crystallography to confirm molecular packing and dimerization .

- Key Data : Crystallization via sublimation at 373 K yields crystals suitable for structural studies (e.g., S–S contacts: 3.012–3.158 Å) .

Q. How do chalcogen bonding interactions stabilize 4-chloro-1,2,3,5-dithiadiazolyl radicals in the solid state?

- Methodology : Analyze X-ray diffraction data to identify S⋯N/S⋯S interactions and π-stacking (centroid distances ~3.6 Å). Magnetic susceptibility studies (e.g., SQUID) reveal dimerization effects, while computational modeling (DFT) quantifies bond critical points (e.g., high electron density at S–S regions) .

- Key Insight : Dimeric structures stabilized by trans-cofacial S⋯N chalcogen bonds and π-π stacking reduce radical reactivity, enabling isolation .

Q. What spectroscopic techniques are critical for characterizing the electronic structure of these radicals?

- Methodology : Use EPR to detect unpaired spin density localized on the dithiadiazolyl ring (g ≈ 2.005). UV-Vis spectroscopy identifies optical transitions (e.g., dark green to brown color shifts at 305–335 K linked to magnetic bistability) . Pair with X-ray charge density analysis to map spin distribution .

Advanced Research Questions

Q. How do substituents (e.g., chloro, perfluorophenyl) influence the magnetic and electronic properties of 4-chloro-1,2,3,5-dithiadiazolyl radicals?

- Methodology : Compare crystallographic data (e.g., S–S distances, dimerization energies) and magnetic measurements (e.g., χ vs. T plots) across derivatives. For example, perfluorinated groups enhance spin density on sulfur (0.25 e<sup>−</sup> vs. 0.18 e<sup>−</sup> in non-fluorinated analogs) due to stronger S⋯S interactions .

- Contradiction Note : Chloro substituents may reduce π-stacking efficiency compared to phenyl groups, altering conductivity .

Q. What explains discrepancies in redox behavior between 4-chloro-dithiadiazolyl radicals and their iodine adducts?

- Methodology : Monitor reaction stoichiometry (e.g., excess I2 vs. 1:1 ratios) via cyclic voltammetry and X-ray crystallography. For example, excess I2 forms triiodide salts, while stoichiometric reactions yield π-stacked tripledecker complexes ([PhCN2S2I]3) with unique conductivity .

- Data Conflict : Some studies report spontaneous iodine release from dithiadiazolium iodides, while others observe stable π-stacked species .

Q. How can charge density analysis guide the design of co-crystals with tailored magnetic properties?

- Methodology : Use high-resolution X-ray data to map bond critical points (BCPs) and Laplacian profiles. For example, NF-radical dimers exhibit stronger S⋯S interactions (BCP ρ = 0.35 e<sup>−</sup>/Å<sup>3</sup>) than F-radicals, suggesting co-crystals with H-radicals may enhance spin delocalization .

- Challenge : Co-crystal growth (e.g., NF/H-radical systems) often fails due to mismatched packing motifs, requiring solvent screening or sublimation optimization .

Q. What experimental approaches resolve contradictions in spin density distribution between theoretical and EPR studies?

- Methodology : Combine pulsed EPR (e.g., ENDOR) with multipolar modeling of X-ray data. For example, EPR detects spin on N/S atoms, while charge density analysis quantifies delocalization (e.g., 70% spin on dithiadiazolyl ring vs. 30% on substituents) .

- Conflict : MO calculations may overestimate spin on substituents compared to experimental maps .

Methodological Recommendations

- Synthesis : Optimize reduction conditions (e.g., Zn(Cu) in THF) to minimize byproducts .

- Characterization : Prioritize low-temperature crystallography (<100 K) to capture metastable dimeric states .

- Data Analysis : Use QTAIM theory for charge density interpretation and CASSCF calculations for spin distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.